molecular formula C8H13N3 B1531245 [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1339176-44-1

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1531245
CAS No.: 1339176-44-1
M. Wt: 151.21 g/mol
InChI Key: XARNNNLBPMFEFW-UHFFFAOYSA-N
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Description

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a but-3-en-1-yl substituent at the 1-position and a methanamine group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction typically proceeds under mild conditions, without the need for metal catalysts or harsh acidic or basic conditions.

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with olefinic bond derivatives . This method offers better regioselectivity but requires the use of potentially hazardous diazo compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using eco-friendly catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups. The methanamine group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions and other non-covalent interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: can be compared with other similar pyrazole derivatives, such as:

  • 1-phenyl-1H-pyrazol-4-ylmethanamine
  • 1-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazol-4-ylmethanamine
  • 1-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazol-4-ylmethanamine

These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The unique but-3-en-1-yl substituent in This compound provides distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1-but-3-enylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-11-7-8(5-9)6-10-11/h2,6-7H,1,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARNNNLBPMFEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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